7-Bromo-5-nitrobenzofuran
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Overview
Description
7-Bromo-5-nitrobenzofuran is a chemical compound with the molecular formula C₈H₄BrNO₃ and a molecular weight of 242.03 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 7-Bromo-5-nitrobenzofuran typically involves the nitration and bromination of benzofuran derivatives. One common method includes the nitration of benzofuran to introduce the nitro group, followed by bromination to add the bromine atom at the desired position . The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
7-Bromo-5-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in organic synthesis.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium thiolate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-5-nitrobenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitrobenzofuran and its derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
7-Bromo-5-nitrobenzofuran can be compared with other benzofuran derivatives, such as:
5-Nitrobenzofuran: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Bromo-2-nitrobenzofuran: The position of the nitro group is different, leading to variations in chemical behavior and applications.
5-Bromo-2-nitrobenzofuran: Similar to this compound but with different substitution patterns, affecting its properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-bromo-5-nitro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLIXOREUPTURA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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